3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 331422-89-0
VCID: VC6628659
InChI: InChI=1S/C16H19BrN2O2/c17-12-5-7-13(8-6-12)19-15(20)11-14(16(19)21)18-9-3-1-2-4-10-18/h5-8,14H,1-4,9-11H2
SMILES: C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Molecular Formula: C16H19BrN2O2
Molecular Weight: 351.244

3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione

CAS No.: 331422-89-0

Cat. No.: VC6628659

Molecular Formula: C16H19BrN2O2

Molecular Weight: 351.244

* For research use only. Not for human or veterinary use.

3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione - 331422-89-0

Specification

CAS No. 331422-89-0
Molecular Formula C16H19BrN2O2
Molecular Weight 351.244
IUPAC Name 3-(azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C16H19BrN2O2/c17-12-5-7-13(8-6-12)19-15(20)11-14(16(19)21)18-9-3-1-2-4-10-18/h5-8,14H,1-4,9-11H2
Standard InChI Key NAQFMZBTOYFBIK-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br

Introduction

3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C16H19BrN2O2 and a molecular weight of 351.2383 g/mol . This compound combines a pyrrolidine ring with an azepan-1-yl group and a 4-bromophenyl moiety, making it a unique structure for potential applications in pharmaceuticals or chemical research.

Synthesis and Preparation

While specific synthesis methods for 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These may include reactions such as nucleophilic substitutions, condensations, or cyclizations, depending on the starting materials and desired functional groups.

Biological Activity and Potential Applications

Although specific biological activity data for 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is not readily available, compounds with similar structures (e.g., pyrrolidine derivatives) have shown potential in various biological contexts. For instance, pyrrolidine derivatives are known to interact with neurotransmitter systems, such as dopamine and serotonin receptors, which could imply potential applications in neuropharmacology .

Research Findings and Future Directions

Given the lack of specific research findings on 3-(Azepan-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione, future studies should focus on its synthesis, biological evaluation, and potential applications. This could involve in vitro assays to assess its interaction with biological targets, such as receptors or enzymes, and in vivo studies to evaluate its pharmacokinetics and efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator